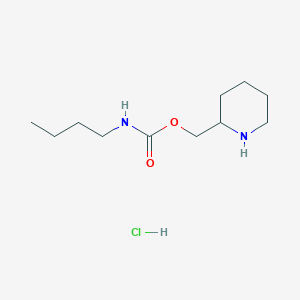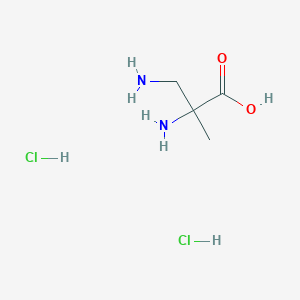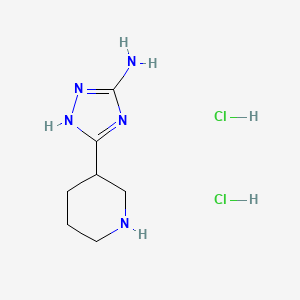![molecular formula C9H12ClF3N2O B1382994 3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propan-1-amine hydrochloride CAS No. 1795280-95-3](/img/structure/B1382994.png)
3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propan-1-amine hydrochloride is a chemical compound with the CAS Number: 1795280-95-3 . It has a molecular weight of 256.65 . The IUPAC name for this compound is 3-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-1-amine hydrochloride .
Synthesis Analysis
The synthesis of this compound or its derivatives has been discussed in a study . The study designed and synthesized a series of pyrimidinamine derivatives using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11F3N2O.ClH/c10-9(11,12)7-2-3-8(14-6-7)15-5-1-4-13;/h2-3,6H,1,4-5,13H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
GPR119 Agonists Development : One study focused on the development of novel GPR119 agonists, specifically N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives. These compounds, including variants with the trifluoromethyl group, showed enhanced GPR119 agonist activity and improved profiles for inhibiting the human ether-à-go-go-related gene (hERG), which is significant for cardiac safety (Kubo et al., 2021).
Anticancer and Antibacterial Compounds : Several studies have been conducted on the synthesis and evaluation of various derivatives of similar compounds for potential anticancer and antibacterial applications. These include exploration of amine derivatives and their activities against different cancer cell lines and bacterial strains (Vinayak et al., 2017), (Reddy & Prasad, 2021).
Synthesis Methods and Chemical Reactions : Research has been conducted on the synthesis methods and reactions of compounds containing the trifluoromethyl group. These studies provide insights into the chemical properties and reactions of such compounds, which are crucial for their application in various fields, including pharmaceuticals and materials science (Bradiaková et al., 2008), (Sokolov & Aksinenko, 2010).
Drug Discovery and Development : Various studies have synthesized and evaluated derivatives of this compound class for their potential as drugs. This includes exploration of their roles as KOR antagonists, GlyT1 inhibitors, and more, highlighting the compound's versatility in drug discovery (Grimwood et al., 2011), (Yamamoto et al., 2016).
Molecular Dynamic Studies : In silico modeling and molecular dynamic studies have been conducted on similar compounds, particularly focusing on their potential treatment applications in diseases like breast cancer. This underscores the relevance of computational methods in understanding the bioactivity of these compounds (Panneerselvam et al., 2022).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[5-(trifluoromethyl)pyridin-2-yl]oxypropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O.ClH/c10-9(11,12)7-2-3-8(14-6-7)15-5-1-4-13;/h2-3,6H,1,4-5,13H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNSEVVQTIJNSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)OCCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propan-1-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


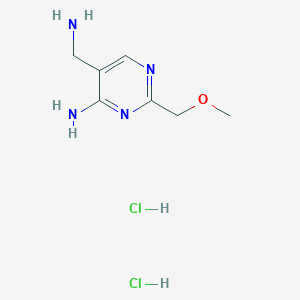
![2-amino-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide hydrochloride](/img/structure/B1382914.png)
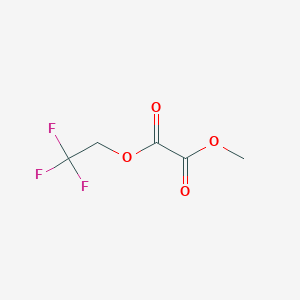
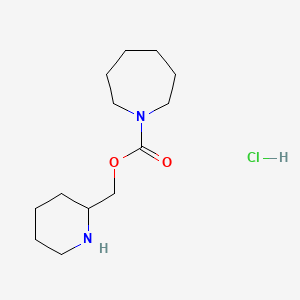
![[1-(Dimethylamino)cyclopropyl]methanol hydrochloride](/img/structure/B1382923.png)
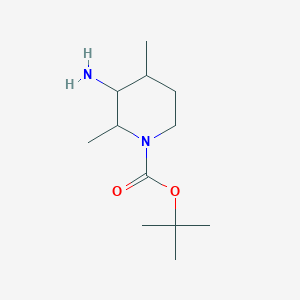
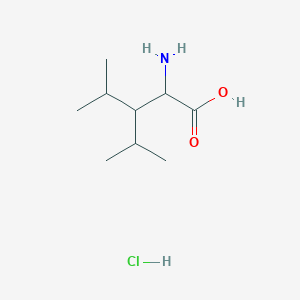
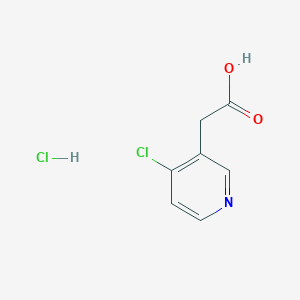
![N-[2-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride](/img/structure/B1382928.png)
![[3-Amino-2-(4-chlorophenyl)propyl]dimethylamine dihydrochloride](/img/structure/B1382929.png)
